molecular formula C23H21NO3 B11540838 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate

Cat. No.: B11540838
M. Wt: 359.4 g/mol
InChI Key: PNRKKHCHPSNGQR-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a Schiff base linkage, which is formed by the condensation of an amine and an aldehyde or ketone. The presence of both aromatic rings and functional groups like methoxy and imino groups contribute to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate typically involves the following steps:

  • Formation of the Schiff Base: : The initial step involves the condensation of 2,4-dimethylaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature. The product is a Schiff base, 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenol.

  • Esterification: : The Schiff base is then esterified with 4-methoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically performed in an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and imino groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction of the imino group to an amine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.

Biology

The compound’s Schiff base structure is of interest in biological studies due to its potential antimicrobial and antifungal properties. It is investigated for its ability to inhibit the growth of various pathogens.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their role as enzyme inhibitors and their potential use in drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form reversible covalent bonds with active sites, thereby modulating the activity of the target molecules. Pathways involved include inhibition of enzyme activity and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl acetate
  • N-[(E)-(3,5-Bis{(E)-[(2,4-Dimethylphenyl)imino]methyl}phenyl)methylidene]-2,4-dimethylaniline

Uniqueness

Compared to similar compounds, 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate stands out due to its specific functional groups that enhance its reactivity and potential applications. The presence of both methoxy and benzoate groups provides unique chemical properties that are not found in its analogs.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H21NO3/c1-16-4-13-22(17(2)14-16)24-15-18-5-9-21(10-6-18)27-23(25)19-7-11-20(26-3)12-8-19/h4-15H,1-3H3

InChI Key

PNRKKHCHPSNGQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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